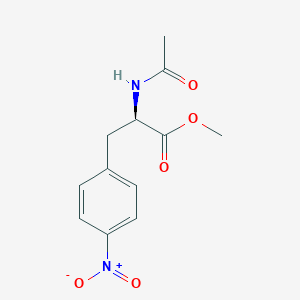
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is a synthetic compound derived from phenylalanine, an aromatic amino acid. This compound is characterized by the presence of an acetyl group, a nitro group, and a methyl ester group attached to the phenylalanine backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester typically involves the esterification of N-acetyl-4-nitro-D-phenylalanine. One common method is the reaction of N-acetyl-4-nitro-D-phenylalanine with methanol in the presence of an acid catalyst such as trimethylchlorosilane . This reaction is carried out at room temperature and results in the formation of the methyl ester.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high optical purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The acetyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-D-phenylalanine methyl ester.
Reduction: Formation of N-acetyl-4-nitro-D-phenylalanine.
Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester and acetyl groups can undergo hydrolysis and substitution reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-4-nitro-L-phenylalanine methyl ester
- N-Acetyl-4-hydroxy-D-phenylalanine methyl ester
- N-Acetyl-4-methoxy-D-phenylalanine methyl ester
Uniqueness
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the acetyl, nitro, and methyl ester groups makes it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H14N2O5 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
methyl (2R)-2-acetamido-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C12H14N2O5/c1-8(15)13-11(12(16)19-2)7-9-3-5-10(6-4-9)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m1/s1 |
Clé InChI |
BPMDYJZNMRSICW-LLVKDONJSA-N |
SMILES isomérique |
CC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






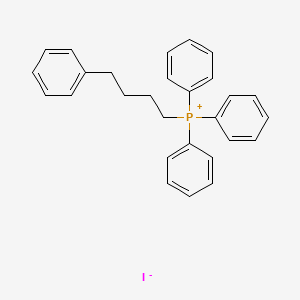
![2-Methoxy-1-[1,8]naphthyridin-4-yl-ethanone](/img/structure/B8389727.png)
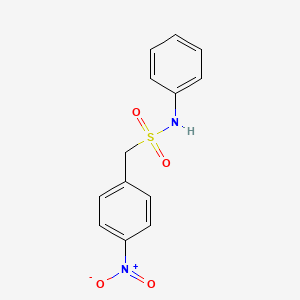
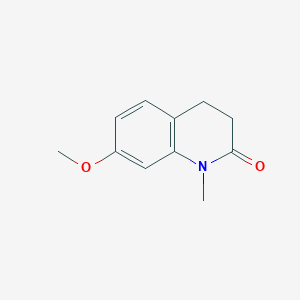
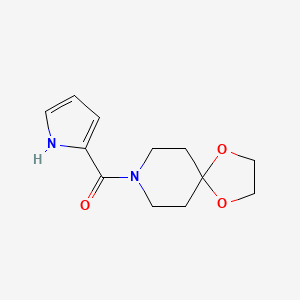
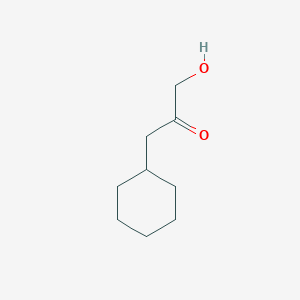

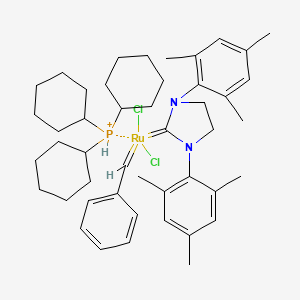
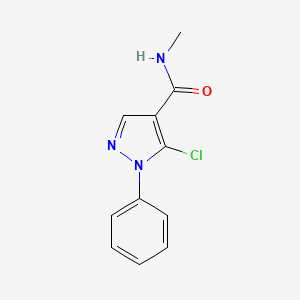
![(S,R)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8389799.png)
